molecular formula C11H9F3N6S B13723489 6-(Pyridin-2-yl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine

6-(Pyridin-2-yl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine

Cat. No.: B13723489
M. Wt: 314.29 g/mol
InChI Key: XGIJNQOIUIFPKV-UHFFFAOYSA-N
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Description

6-(Pyridin-2-yl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and material science. The compound features a pyrimidine ring substituted with a pyridin-2-yl group, a thiosemicarbazido group, and a trifluoromethyl group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyridin-2-yl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with a suitable aldehyde to form the corresponding Schiff base, which is then reacted with thiosemicarbazide to yield the thiosemicarbazone intermediate. This intermediate undergoes cyclization with a trifluoromethyl-substituted reagent under acidic or basic conditions to form the final pyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

6-(Pyridin-2-yl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The thiosemicarbazido group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine and pyrimidine rings can be reduced under hydrogenation conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiosemicarbazido group can yield sulfoxides or sulfones, while nucleophilic substitution of the trifluoromethyl group can produce various substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism by which 6-(Pyridin-2-yl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine exerts its effects is primarily through its interaction with specific molecular targets. The thiosemicarbazido group can form strong interactions with metal ions and proteins, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. These interactions can disrupt key biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of the pyridin-2-yl, thiosemicarbazido, and trifluoromethyl groups in 6-(Pyridin-2-yl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine imparts unique chemical and biological properties that are not observed in similar compounds. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C11H9F3N6S

Molecular Weight

314.29 g/mol

IUPAC Name

[[4-pyridin-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]amino]thiourea

InChI

InChI=1S/C11H9F3N6S/c12-11(13,14)8-5-7(6-3-1-2-4-16-6)17-10(18-8)20-19-9(15)21/h1-5H,(H3,15,19,21)(H,17,18,20)

InChI Key

XGIJNQOIUIFPKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=NC(=N2)NNC(=S)N)C(F)(F)F

Origin of Product

United States

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